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Compound of Interest

Compound Name: ML0OO05
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For Immediate Release

Bochum, Germany — Researchers have identified the optimal pH and temperature conditions
for the enzymatic activity of ML-005, a novel esterase identified through functional
metaproteomics. This technical guide provides an in-depth summary of these findings for
researchers, scientists, and professionals in drug development. The optimal activity of ML-005
was observed at a pH of 8 and a temperature of 45°C[1].

Quantitative Analysis of ML-005 Activity

The enzymatic activity of ML-005 is significantly influenced by pH and temperature. The
following table summarizes the optimal conditions for ML-005, highlighting its tolerance and
stability under various environmental states.
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Parameter

Optimal Value/Range

Key Observations

pH

The enzyme exhibits tolerance
over a broad pH range of 5-12,
retaining most of its initial
activity. At pH 4, approximately
50% of its activity is retained,
while pH 13 leads to almost
complete deactivation[2][3][4].

Temperature

45°C

ML-005 demonstrates
temperature tolerance from
20°C to 60°C. After incubation
at 50-60°C for 360 minutes,
the residual relative activity
remained above 80% of its
initial activity[1][2][3][4]-

Salt Concentration

Tolerant up to 5M NacCl

Incubation in NaCl solutions
ranging from 1M to 5M had a
negligible effect on the
enzyme's activity. After 7 days
of incubation in a near-
saturated 5M NacCl solution,
ML-005 retained most of its
activity[1][2][3][4]-

Experimental Protocols

The determination of optimal pH and temperature for ML-005 activity involved the following

detailed methodologies:

Standard Esterase Activity Assay

The lipolytic activity of ML-005 was quantified using a spectrophotometric assay with p-

nitrophenyl-butyrate (pNPB) as the substrate. The reaction mixture contained 50 mM Tris-HCI
buffer (pH 8.0), 10% (v/v) glycerol, 0.2 mM pNPB, and the purified ML-005 enzyme. The
release of p-nitrophenol was monitored by measuring the absorbance at 405 nm.
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Determination of Optimal pH

To determine the optimal pH, the standard esterase activity assay was performed across a
range of pH values from 3 to 11. A multi-buffer system was utilized to maintain the desired pH:

e pH 3.0-6.0: 50 mM Citrate buffer
e pH 6.0-9.0: 50 mM Tris-HCI buffer
e pH 9.0-11.0: 50 mM Glycine-NaOH buffer

The relative activity at each pH was calculated as a percentage of the maximum activity

observed.

Determination of Optimal Temperature

The optimal temperature for ML-005 activity was determined by conducting the standard
esterase activity assay at various temperatures ranging from 20°C to 70°C. The enzyme and
substrate were pre-incubated at the respective temperatures before initiating the reaction. The
relative activity at each temperature was expressed as a percentage of the highest activity
measured.

pH and Temperature Stability Assays

To assess pH stability, the ML-005 enzyme was pre-incubated in buffers of varying pH (3 to 11)
for a specified duration at 4°C. Following this incubation, the residual enzyme activity was
measured using the standard assay at the optimal conditions (pH 8, 45°C).

For temperature stability, the enzyme was pre-incubated at different temperatures (20°C to
70°C) for various time intervals. The remaining activity was then determined under standard
assay conditions to evaluate the enzyme's thermostability.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the optimal pH and temperature
for ML-005 activity.
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Workflow for determining optimal pH and temperature of ML-005.

Signaling Pathway and Logical Relationships

The activity of ML-005, a serine hydrolase, is dependent on the integrity of its catalytic triad
(Ser-99, Asp-164, and His-191)[1]. Environmental factors such as pH and temperature directly
influence the ionization state of amino acid residues within the active site and the overall
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protein conformation, thereby affecting substrate binding and catalysis. The following diagram
illustrates this relationship.
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Influence of pH and temperature on ML-005 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30210461/
https://pubmed.ncbi.nlm.nih.gov/30210461/
https://www.researchgate.net/figure/A-Michaelis-Menten-kinetics-were-observed-for-ML-005-with-pNP-butyrate-Vmax-of-ML-005_fig5_327158399
https://pmc.ncbi.nlm.nih.gov/articles/PMC6246894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6246894/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.02716/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.02716/full
https://www.benchchem.com/product/b1663241#optimal-ph-and-temperature-for-ml-005-activity
https://www.benchchem.com/product/b1663241#optimal-ph-and-temperature-for-ml-005-activity
https://www.benchchem.com/product/b1663241#optimal-ph-and-temperature-for-ml-005-activity
https://www.benchchem.com/product/b1663241#optimal-ph-and-temperature-for-ml-005-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

